molecular formula C24H23N3O3S2 B2645475 N-(2,3-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252852-70-2

N-(2,3-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2645475
CAS RN: 1252852-70-2
M. Wt: 465.59
InChI Key: SCZJFARYFMOCFZ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H23N3O3S2 and its molecular weight is 465.59. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications and Chemical Properties

  • Versatile Reagents for N-Alkylacetamide Synthesis : Compounds with structural similarities to the specified chemical, such as p-methoxybenzyl and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts, have been developed as reagents for the synthesis of N-alkylacetamides. These reagents offer a stable, easy-to-handle alternative for producing substituted products, which can then be transformed into N-alkylacetamides or protected amines under mild conditions. This demonstrates the potential utility of the specified compound in facilitating synthetic routes to a broad range of natural and pharmaceutical products (Sakai et al., 2022).

  • Antimicrobial Activities : Derivatives structurally related to the specified compound, such as those derived from sulfazecin, have shown potent antimicrobial activities against gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents by exploring similar structures for chemical modification (Kishimoto et al., 1984).

  • Anti-Inflammatory and Analgesic Agents : Novel compounds with benzodifuranyl and thiazolopyrimidine structures derived from visnaginone and khellinone, which share a similar complexity in molecular design, have been evaluated for their COX inhibition, analgesic, and anti-inflammatory activities. This research avenue highlights the potential of complex molecules like the one for therapeutic applications (Abu‐Hashem et al., 2020).

Molecular and Structural Studies

  • Crystal Structural Analysis : Studies on compounds with similar sulfanylacetamide structures have provided insights into their molecular conformations, highlighting the inclination angles between pyrimidine and benzene rings. Such structural analyses are crucial for understanding the molecular basis of the compound's reactivity and interaction with biological targets (Subasri et al., 2017).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-15-5-4-6-19(16(15)2)25-21(28)14-32-24-26-20-11-12-31-22(20)23(29)27(24)13-17-7-9-18(30-3)10-8-17/h4-12H,13-14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZJFARYFMOCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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